(2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC19801998
Molecular Formula: C6H12ClNO4
Molecular Weight: 197.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12ClNO4 |
|---|---|
| Molecular Weight | 197.62 g/mol |
| IUPAC Name | 4,5-dihydroxypiperidine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO4.ClH/c8-4-1-3(6(10)11)7-2-5(4)9;/h3-5,7-9H,1-2H2,(H,10,11);1H |
| Standard InChI Key | XEWYBIJVUARTSV-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(CNC1C(=O)O)O)O.Cl |
Introduction
Chemical Identity and Structural Features
Stereochemical Configuration
The (2R,4R,5S) configuration defines the spatial arrangement of hydroxyl and carboxylic acid groups on the piperidine ring. This stereochemistry is critical for molecular recognition by biological targets, as evidenced by studies on analogous iminosugars like miglitol and miglustat, where stereochemical variations directly influence glucosidase inhibition potency . The equatorial positioning of hydroxyl groups at C-4 and C-5 likely enhances hydrogen-bonding interactions with enzyme active sites, while the axial carboxylic acid at C-2 may contribute to electrostatic stabilization .
Physicochemical Properties
As a hydrochloride salt, the compound exhibits improved aqueous solubility compared to its free base form, a feature common to pharmaceutical derivatives aimed at enhancing bioavailability. The presence of multiple hydroxyl groups (log P ≈ −2.1 predicted) and a carboxylic acid (pK~a~ ≈ 3.5) suggests high polarity, necessitating formulation strategies to optimize membrane permeability .
Synthesis and Structural Elucidation
Synthetic Pathways
While no explicit synthesis of (2R,4R,5S)-4,5-dihydroxypiperidine-2-carboxylic acid hydrochloride is documented, analogous routes for polyhydroxypiperidines involve:
-
Aminocyclization of Epoxides: D-mannitol-derived bis-epoxides undergo S~N~2 aminocyclization to form six-membered iminosugar cores, as demonstrated in the synthesis of miglitol analogs .
-
Carboxylic Acid Functionalization: Esterification and hydrazide formation from pyrrolidine-3-carboxylic acid precursors, followed by cyclization with heterocyclic moieties, are well-established methods for introducing diverse substituents .
Table 1: Key Synthetic Intermediates for Piperidine Derivatives
Structural Characterization
X-ray crystallography and NMR spectroscopy are pivotal for confirming stereochemistry. For example, intramolecular hydrogen bonds (e.g., O—H⋯O motifs) and ring puckering parameters (e.g., Cremer-Pople analysis) have been used to validate conformations in related piperidine derivatives .
Biological Activity and Mechanism
Glucosidase Inhibition
Iminosugars with analogous stereochemistry, such as miglitol (IC~50~ α-glucosidase = 0.1 µM), inhibit carbohydrate-processing enzymes by mimicking transition-state intermediates . The (2R,4R,5S) configuration aligns with the active stereochemical requirements for binding to the catalytic pocket of β-glucosidases, as seen in L-ido-azepane derivatives (IC~50~ = 4 µM) .
Table 2: Comparative Glucosidase Inhibition of Piperidine Analogs
| Compound | Enzyme Target | IC~50~ (µM) | Reference |
|---|---|---|---|
| Miglitol | α-Glucosidase | 0.1 | |
| L-ido-azepane | β-Glucosidase | 4 | |
| DNJ (1-deoxynojirimycin) | α/β-Glucosidase | 12 |
Pharmacological Applications
Antidiabetic Therapeutics
As a putative α-glucosidase inhibitor, this compound could delay carbohydrate digestion, reducing postprandial hyperglycemia—a mechanism leveraged by miglitol for type 2 diabetes management .
Antiviral Prospects
Iminosugars with similar structures inhibit viral glycosyltransferases critical for pathogen entry (e.g., Zika, dengue) . The carboxylic acid moiety may chelate metal ions required for viral replication, expanding its utility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume